Product packaging for 2-Amino-3-nitro-4-phenylpyridine(Cat. No.:CAS No. 198017-57-1)

2-Amino-3-nitro-4-phenylpyridine

Cat. No.: B3049207
CAS No.: 198017-57-1
M. Wt: 215.21 g/mol
InChI Key: LRWZHTAZIWRKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-nitro-4-phenylpyridine is a high-purity chemical compound offered for research and development applications. As a derivative of the 3-nitropyridine scaffold, this compound belongs to a class of heterocycles extensively studied for their versatile properties and potential in material science and pharmaceutical development . Pyridine derivatives, particularly those with nitro and amino substituents, are fundamental building blocks in many natural products, pharmaceuticals, and functional materials . The specific molecular architecture of this compound, featuring a phenyl ring at the 4-position, is designed to modulate electronic properties and steric bulk, which can significantly influence its photophysical behavior and binding interactions in biological systems . Research into analogous 3-nitropyridine compounds has revealed their potential in creating smart materials, such as dyes for packaging films, where they demonstrate excellent color intensity and stability when incorporated into polymer matrices like chitosan . Furthermore, the broader class of nitro- and amino-substituted pyridines has shown promising antibacterial activity, especially against Gram-negative bacteria such as Klebsiella pneumoniae . The structural features of this compound make it a candidate for exploration in optoelectronics, as a ligand for metal complexation, and in the synthesis of more complex chemical entities . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O2 B3049207 2-Amino-3-nitro-4-phenylpyridine CAS No. 198017-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)9(6-7-13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZHTAZIWRKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442758
Record name 2-Amino-3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198017-57-1
Record name 2-Amino-3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Amino 3 Nitro 4 Phenylpyridine and Analogs

Advanced Synthetic Routes to 2-Amino-3-nitro-4-phenylpyridine

The construction of the this compound core often relies on the formation of a polysubstituted pyridine (B92270) ring. Advanced synthetic routes leverage the reactivity of carefully chosen starting materials to build the desired heterocyclic framework.

Multi-Component Reaction Approaches to Pyridine Ring Formation

Multi-component reactions (MCRs) are highly valued for their efficiency in building complex molecular architectures from simple precursors in a single step. researchgate.netmdpi.com These reactions are particularly useful for synthesizing highly substituted pyridines.

A common and effective method for constructing the pyridine ring is through a multi-component condensation reaction. mdpi.com This approach typically involves the reaction of an aromatic aldehyde (such as benzaldehyde), a methyl ketone, and malononitrile (B47326). researchgate.netresearchgate.net The reaction can be performed in a one-pot fashion, often under microwave irradiation and solvent-free conditions, which offers advantages such as shorter reaction times and higher yields. researchgate.net The versatility of malononitrile stems from its activated methylene (B1212753) group and the ability of its cyano groups to participate in condensation reactions, making it a key building block in the synthesis of various heterocyclic compounds. researchgate.net

The reaction likely proceeds through the initial formation of an imine from the aldehyde and a nitrogen source, which then reacts with an alkylidenemalononitrile (formed from the condensation of the aldehyde and malononitrile). researchgate.net Subsequent cyclization, isomerization, and aromatization lead to the final 2-aminopyridine (B139424) product. researchgate.net

Ammonium (B1175870) acetate (B1210297) serves as a crucial and versatile reagent in the synthesis of pyridine rings, acting as both a nitrogen source and a catalyst. indianchemicalsociety.comvinipul.combohrium.com It is an inexpensive, safe, and environmentally friendly alternative to ammonia (B1221849) gas. indianchemicalsociety.com In the multi-component synthesis of pyridines, ammonium acetate provides the nitrogen atom necessary for the formation of the pyridine ring. rsc.orgresearchgate.netijpsonline.com For instance, in the Kröhnke pyridine synthesis, ammonium acetate facilitates the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to yield highly substituted pyridines. wikipedia.org The reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate under microwave irradiation is a well-established one-pot method for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net

ReagentRole in Pyridine SynthesisReference
Aromatic AldehydesCarbon source for the pyridine ring mdpi.com
Methyl KetonesCarbon source for the pyridine ring researchgate.net
MalononitrileProvides activated methylene and cyano groups for cyclization researchgate.net
Ammonium AcetateNitrogen source and catalyst indianchemicalsociety.comvinipul.combohrium.com

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot synthesis is a highly efficient strategy that combines multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. This approach is widely used for the synthesis of substituted pyridines, including 2-amino-3-nitropyridine (B1266227) analogs. researchgate.netresearchgate.netrsc.orgacs.org For example, a ruthenium-catalyzed one-pot synthesis of 2,4-diarylsubstituted pyridines has been developed using acetophenones, ammonium acetate, and DMF. rsc.org Similarly, a copper-catalyzed cyclization of acetophenone (B1666503) and ammonium acetate provides a sustainable method for producing polysubstituted pyridines. researchgate.netdntb.gov.ua

The one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate is a prime example of an efficient route to 2-amino-4,6-disubstituted nicotinonitrile derivatives. researchgate.netresearchgate.net These reactions can often be accelerated using microwave irradiation, significantly reducing reaction times. researchgate.net

Regioselective Synthesis Strategies for Substituted Pyridines

Controlling the position of substituents on the pyridine ring, known as regioselectivity, is a critical aspect of synthetic design. rsc.orgnih.govrsc.org Various strategies have been developed to achieve high regioselectivity in the synthesis of substituted pyridines. One approach involves the addition of Grignard reagents to pyridine N-oxides, which can afford exclusively 2-substituted or polysubstituted pyridines depending on the reaction conditions. rsc.orgrsc.org Another method utilizes a blocking group strategy to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.gov

For the synthesis of more complex substitution patterns, such as 2,3,5-trisubstituted pyridines, versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine can be employed, allowing for sequential and regioselective derivatization at positions 2, 3, and 5. acs.org

Hydrolysis and Decarboxylation Pathways for Nitropyridine Derivatives

Hydrolysis and subsequent decarboxylation of appropriately substituted pyridine derivatives can serve as a viable pathway to obtain specific nitropyridines. For instance, 2-amino-3-nitropyridines can be prepared by the hydrolysis and decarboxylation of 2-amino-3-nitro-5-cyanopyridines. google.com This process typically involves heating the cyano derivative in the presence of a strong acid, such as sulfuric acid. google.com The reaction proceeds through the formation of a carboxamide intermediate, which is then hydrolyzed to a carboxylic acid and subsequently decarboxylated at higher temperatures to yield the final 2-amino-3-nitropyridine. google.com

This method provides a route to 2-amino-3-nitropyridines that might be difficult to access through direct nitration of 2-aminopyridine, which often leads to a mixture of isomers. orgsyn.org

Mechanistic Investigations of this compound Formation

The formation of this compound is not typically a single-step reaction but a sequence of transformations. The mechanism can be dissected by considering the formation of the 2-amino-4-phenylpyridine (B189642) backbone and the subsequent nitration.

A plausible pathway to this compound begins with the synthesis of the 2-amino-4-phenylpyridine scaffold. One common approach is a multicomponent reaction, for instance, a variation of the Hantzsch pyridine synthesis or other condensation reactions. A potential route involves the reaction of a β-ketoester with an enamine, or a one-pot reaction of an aldehyde, a ketone, a nitrile, and an ammonium source. For example, the reaction of acetophenone, benzaldehyde, malononitrile, and ammonium acetate can yield substituted 2-amino-3-cyanopyridines, which are close analogs.

A likely synthetic intermediate is 2-amino-4-phenylpyridine . This can be synthesized through various methods, including the palladium-catalyzed Suzuki cross-coupling reaction between a phenylboronic acid and a suitably substituted 2-aminopyridine halide.

Once the 2-amino-4-phenylpyridine intermediate is formed, the key step is the introduction of the nitro group at the C-3 position. The direct nitration of 2-aminopyridine derivatives is a well-studied process. The reaction does not proceed via a simple electrophilic attack on the pyridine ring. Instead, it involves the formation of a 2-nitraminopyridine intermediate.

The proposed mechanism for the nitration of 2-aminopyridine proceeds as follows:

Formation of the Nitramino Intermediate: The amino group of 2-aminopyridine is first nitrated, typically using a mixture of nitric acid and sulfuric acid, to form N-(4-phenylpyridin-2-yl)nitramide (2-nitramino-4-phenylpyridine). This species is considered the kinetic product of the reaction. researchgate.net

Rearrangement: The 2-nitraminopyridine intermediate is unstable and rearranges to the ring-nitrated products. This rearrangement is not an intramolecular shift. researchgate.net It is proposed to be an intermolecular process that proceeds via protonation of the pyridine nitrogen, followed by dissociation of the nitro group (as a nitronium ion or its equivalent) and subsequent electrophilic attack on the pyridine ring. researchgate.netsapub.org The presence of the amino group at C-2 and the phenyl group at C-4 directs the nitration primarily to the C-3 and C-5 positions.

The key intermediates in this pathway are summarized below:

Intermediate NameChemical StructureRole in Pathway
2-Amino-4-phenylpyridineC11H10N2Precursor for nitration
N-(4-phenylpyridin-2-yl)nitramideC11H9N3O2Kinetic product of nitration, rearranges to final products

The nitration of the pyridine ring is a classic example of electrophilic aromatic substitution. However, the pyridine nucleus is electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. galchimia.com Furthermore, under the acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. google.com

For these reasons, direct nitration of pyridine itself requires harsh conditions and gives 3-nitropyridine (B142982) in low yield. galchimia.com The presence of activating groups, such as an amino group, significantly influences the course of the reaction. In the case of 2-aminopyridine and its derivatives like 2-amino-4-phenylpyridine, the nitration mechanism is altered. sapub.org

The initial attack of the nitrating agent occurs on the exocyclic amino group, which is more nucleophilic than the deactivated ring. This forms the 2-nitraminopyridine intermediate. researchgate.netsapub.org This intermediate then undergoes an acid-catalyzed rearrangement. The regioselectivity of the subsequent ring nitration is governed by the electronic effects of the substituents. The amino group is strongly activating and ortho-, para-directing. In the pyridinium ion intermediate, the positive charge on the nitrogen atom strongly deactivates the α (C2, C6) and γ (C4) positions. Therefore, electrophilic attack is directed to the β-positions (C3, C5).

In the case of 2-amino-4-phenylpyridine, the C-2 amino group directs nitration to the C-3 and C-5 positions. The C-4 phenyl group's influence is less pronounced than the powerful directing effect of the amino group and the deactivating effect of the protonated ring nitrogen. The formation of this compound is favored, alongside the potential formation of the 2-amino-5-nitro-4-phenylpyridine isomer. The relative yields of these isomers can be influenced by factors such as "electric hindrance," which describes the electrostatic repulsion between the incoming electrophile and charged centers in the reaction intermediate. sapub.org

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound and its analogs can be designed to align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials. google.comresearchgate.net

The use of catalysts is a cornerstone of green chemistry as they can enable reactions with higher efficiency and selectivity, often under milder conditions than stoichiometric reagents. researchgate.net Copper catalysts, which are less toxic and more abundant than precious metal catalysts like palladium, are attractive for green synthesis. Copper(II) acetate (Cu(OAc)₂) has been shown to be an effective catalyst for various pyridine syntheses. For example, Cu(OAc)₂ can trigger cascade reactions of acyl oximes to form substituted pyridines. acs.org Copper-catalyzed C-N bond formation reactions are also well-established for preparing aminopyridines. rsc.org The synthesis of the 2-amino-4-phenylpyridine scaffold could potentially be achieved via a copper-catalyzed cross-coupling reaction, which would be a greener alternative to some traditional methods.

Catalyst TypeExample ReactionGreen Chemistry Advantage
Copper(II) Acetate[3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydesReduces reliance on precious metals; enables milder reaction conditions. acs.orgacs.org
Copper(I) Salts (e.g., CuI, CuBr)C-N bond formation via amination of halopyridinesHigh efficiency and selectivity in forming key bonds for pyridine functionalization. rsc.org

The use of alternative energy sources like mechanical grinding (mechanochemistry) or sonication (ultrasound) can significantly reduce the need for solvents and high temperatures. These techniques can promote reactions by providing the necessary activation energy through physical means, leading to shorter reaction times and often higher yields.

Ultrasound-assisted synthesis has been successfully applied to the one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives. synchem.de This approach is noted for its excellent yields, cleaner reaction profiles, and significantly shorter reaction times, making it an environmentally friendly protocol. synchem.de Similarly, ultrasound has been used to assist in the synthesis of α-aminophosphonates, demonstrating its utility in promoting reactions involving amine addition. nih.gov The application of ultrasound to the multicomponent synthesis of the 2-amino-4-phenylpyridine core or to the subsequent nitration step could offer a greener pathway to the target molecule.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis

Determination of Crystal System and Space Group

Experimental data from single-crystal X-ray diffraction studies are required to determine the crystal system and space group of 2-Amino-3-nitro-4-phenylpyridine. This information is currently not available in the scientific literature.

Molecular Conformation, Planarity, and Torsion Angles

A detailed analysis of the molecular conformation, including the planarity of the pyridine (B92270) ring and the torsion angles between the phenyl and pyridine rings, is contingent on crystallographic data, which has not been published.

Intermolecular Interactions and Supramolecular Assembly

Understanding the intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, and how these interactions lead to a supramolecular assembly can only be achieved through crystallographic analysis. No such studies have been reported for this compound.

Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Chemical Shift Assignments and Proton Environments

Published 1H NMR spectra for this compound, which would provide specific chemical shifts and coupling constants for each proton, are not available. This data is essential for the definitive assignment of proton environments within the molecule.

¹³C NMR Chemical Shift Assignments and Carbon Framework Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum reveals distinct signals for each carbon atom, with their chemical shifts (δ) influenced by the electronic environment created by the amino, nitro, and phenyl substituents on the pyridine ring.

The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The electron-withdrawing nitro group and the nitrogen atom within the pyridine ring generally cause a downfield shift (higher ppm values) for adjacent carbon atoms, while the electron-donating amino group tends to produce an upfield shift (lower ppm values). The carbons of the phenyl ring also exhibit characteristic shifts, which can be influenced by its rotational orientation relative to the pyridine core.

A representative, though general, assignment of ¹³C NMR chemical shifts for similar substituted pyridine structures is presented below. Specific values for this compound would require experimental data, but typical ranges are known. oregonstate.edursc.org For instance, carbons in aromatic and alkene environments typically appear in the 120-170 ppm range. oregonstate.edu Quaternary carbons, those without attached hydrogens, often show weaker signals. oregonstate.edu

Carbon AtomTypical Chemical Shift Range (ppm)Notes
C2 (Pyridine)150 - 160Attached to the amino group.
C3 (Pyridine)130 - 145Attached to the nitro group.
C4 (Pyridine)145 - 155Attached to the phenyl group.
C5 (Pyridine)115 - 125
C6 (Pyridine)140 - 150
C1' (Phenyl)135 - 145Point of attachment to the pyridine ring.
C2'/C6' (Phenyl)125 - 130Ortho carbons.
C3'/C5' (Phenyl)128 - 132Meta carbons.
C4' (Phenyl)127 - 131Para carbon.
Two-Dimensional NMR Techniques for Connectivity Elucidation

While ¹³C NMR provides information about the carbon environments, two-dimensional (2D) NMR techniques are essential for confirming the connectivity between atoms. Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. walisongo.ac.idyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. walisongo.ac.idyoutube.com For this compound, COSY would show correlations between adjacent protons on the pyridine ring and within the phenyl ring, helping to assign their respective signals in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com This is a crucial step in definitively assigning the ¹³C NMR signals by linking them to their known proton counterparts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com HMBC is particularly valuable for identifying quaternary carbons (which have no attached protons and thus no HSQC signal) by observing their correlations with nearby protons. For example, the carbon at position 4 of the pyridine ring would show a correlation to the ortho protons of the phenyl ring.

Together, these 2D NMR methods provide an unambiguous assignment of all proton and carbon signals, confirming the structural integrity of this compound. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

The FT-IR and Raman spectra of this compound are characterized by distinct bands corresponding to its primary functional groups.

Amino (-NH₂) Group: The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. core.ac.ukmdpi.com Bending vibrations (scissoring) of the N-H bond usually appear around 1600-1650 cm⁻¹. mdpi.com

Nitro (-NO₂) Group: The nitro group is characterized by strong, distinct stretching vibrations. The asymmetric stretch (νas(NO₂)) is typically observed in the 1500-1570 cm⁻¹ range, while the symmetric stretch (νs(NO₂)) appears between 1300-1380 cm⁻¹. nih.gov

Phenyl and Pyridine Rings: The aromatic rings show a series of characteristic vibrations. C-H stretching vibrations are generally found above 3000 cm⁻¹. C=C and C=N stretching vibrations within the rings occur in the 1400-1600 cm⁻¹ region. orientjchem.org In-plane and out-of-plane C-H bending vibrations also provide a fingerprint for the substitution pattern of the rings.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Asymmetric & Symmetric Stretching3300 - 3500
N-H Bending (Scissoring)1600 - 1650
Nitro (-NO₂)Asymmetric Stretching1500 - 1570
Symmetric Stretching1300 - 1380
Aromatic Rings (Phenyl & Pyridine)C-H Stretching> 3000
C=C / C=N Ring Stretching1400 - 1600

The molecular structure of this compound allows for the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This type of interaction can significantly influence the molecule's conformation and spectroscopic properties. nih.gov

The presence of this hydrogen bond can be inferred from the FT-IR spectrum. The N-H stretching frequencies of the amino group may be shifted to lower wavenumbers (red-shifted) and appear broader than they would in a molecule without such an interaction. nih.gov This is because the hydrogen bond weakens the N-H bond, requiring less energy to vibrate. In some cases, the formation of a stable six-membered ring through this hydrogen bond can be proposed. nih.gov The stabilization of a particular rotamer (spatial arrangement of atoms) can be influenced by such intramolecular forces. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. These properties are dictated by the arrangement of π-electrons and non-bonding electrons.

The UV-Vis spectrum of this compound is expected to show strong absorption bands, likely in the near-UV and visible regions. These absorptions arise from electronic transitions between different molecular orbitals. nih.gov

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are associated with the conjugated π-system of the pyridine and phenyl rings. nih.govlibretexts.org

n→π* Transitions: These involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro group) to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity compared to π→π* transitions.

The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the same π-system can lead to intramolecular charge-transfer (ICT) transitions. chemrxiv.org In such a transition, absorption of light promotes an electron from a highest occupied molecular orbital (HOMO), which is often localized on the electron-donating part of the molecule, to a lowest unoccupied molecular orbital (LUMO) localized on the electron-withdrawing part. nih.gov These ICT transitions are often responsible for the long-wavelength absorption bands. For similar nitro-pyridine derivatives, a strong, broad absorption band around 400 nm has been observed, corresponding to the HOMO-LUMO energy gap. nih.gov

Fluorescence, the emission of light upon relaxation from an excited electronic state, is also a characteristic property. Many aminopyridine derivatives are known to be fluorescent. sciforum.netnih.gov The wavelength and intensity of the fluorescence can be sensitive to the molecular structure and the surrounding environment. The study of related compounds shows that emission can occur from the π-π* electron transition due to charge transfer. mdpi.com

Photophysical Behavior and Luminescent Properties

The photophysical properties of aminopyridine derivatives, including this compound, are of considerable interest due to their potential applications as fluorescent probes. sciforum.net The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the pyridine ring, along with the phenyl substituent, influences the molecule's electronic transitions and, consequently, its absorption and emission spectra.

Studies on related 2-aminopyridine (B139424) derivatives have shown that these compounds can exhibit fluorescence, with emission wavelengths being sensitive to the solvent environment. sciforum.netmdpi.com This solvatochromic behavior, where the emission maximum shifts with changes in solvent polarity, indicates a change in the dipole moment of the molecule upon excitation. sciforum.net For instance, in a study of 2-amino-3-cyanopyridine (B104079) derivatives, an increase in solvent polarity led to a red shift in the emission wavelength. sciforum.net While specific data for this compound is not detailed in the provided results, the general principles observed in similar structures suggest that it would also display solvent-dependent fluorescence.

The structural conformation of related nitropyridine derivatives has been shown to be non-planar. For example, in 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group is slightly twisted out of the plane of the pyridine ring. nih.gov This non-planar conformation can affect the extent of electronic conjugation and, therefore, the photophysical properties.

Mass Spectrometric Characterization

Mass spectrometry is a crucial tool for determining the molecular weight and structural features of organic compounds.

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. libretexts.orgchemguide.co.uk For this compound, fragmentation would likely involve characteristic losses of the nitro (NO₂) and amino (NH₂) groups.

Purity Assessment and Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) for Purity Evaluation

Gas chromatography is a technique used to separate and analyze volatile compounds without decomposition. For a compound like this compound, a suitable GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a column. dnacih.com The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase.

The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The area of this peak is proportional to the amount of the compound present. Impurities would appear as additional peaks. While specific GC conditions for this compound were not found, methods for similar aminopyridine compounds exist. vwr.com For instance, a method for 2-aminopyridine involved thermal desorption and a temperature-programmed column oven. dnacih.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity

High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. When coupled with mass spectrometry (HPLC-MS), it provides a high degree of certainty in both purity assessment and structural identification.

For aminopyridine compounds, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. helixchrom.com The separation is based on the hydrophobicity of the analytes. The identity of the compound eluting from the HPLC column can be confirmed by its mass spectrum obtained from the MS detector. This combination allows for the unambiguous identification of the main compound and any impurities present. Methods for various aminopyridine isomers have been developed, demonstrating the utility of HPLC for their analysis. helixchrom.comsielc.com

Chemical Reactivity and Derivatization Chemistry of 2 Amino 3 Nitro 4 Phenylpyridine

Reactivity of the Aminopyridine Moiety

The amino group at the 2-position of the pyridine (B92270) ring significantly influences the reactivity of the molecule, primarily acting as a nucleophilic center and directing group.

Nucleophilic Substitution Reactions

The amino group in aminopyridine derivatives can participate in nucleophilic substitution reactions. While direct displacement of the amino group itself is uncommon, its presence activates the pyridine ring towards certain substitutions. In the broader context of nitropyridines, the nitro group is a strong activating group for nucleophilic aromatic substitution (SNAAr). jsynthchem.comnih.gov The introduction of a nitro group into a pyridine ring facilitates its functionalization by various nucleophiles. nih.gov For instance, in reactions of 3-R-5-nitropyridines with anionic sulfur, nitrogen, and oxygen nucleophiles, the substitution of the non-activated nitro group has been observed. nih.gov

In a related compound, 3-bromo-4-nitropyridine, reaction with amines can lead to an unexpected nitro-group migration in polar aprotic solvents, alongside the expected nucleophilic substitution product. clockss.org This highlights the complex reactivity patterns that can emerge in substituted nitropyridines.

Oxidation Pathways of the Amino Group to Nitro Derivatives

The oxidation of an amino group on an aromatic ring to a nitro group is a known transformation, often accomplished using peroxyacids. quimicaorganica.orgmdpi.com However, the success and selectivity of this reaction can be highly dependent on the substrate's structure and the reaction conditions. For instance, the oxidation of anilines with peracetic acid can result in low yields of the corresponding nitrobenzene, with azoxybenzene (B3421426) being a major byproduct. mdpi.com

The presence of other functional groups on the ring can influence the outcome of the oxidation. For example, the oxidation of amines to nitro compounds can be achieved using reagents like hydrogen peroxide in the presence of specific catalysts, with the reaction temperature being a crucial factor for selectivity. mdpi.com In some cases, the oxidation of an amino group can lead to unexpected products, such as the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides when treated with hypochlorite. nih.gov

Acylation and Other Derivatization Strategies

The amino group of 2-aminopyridine (B139424) derivatives is readily acylated. This reaction is a common strategy for derivatization, allowing for the introduction of a wide range of functional groups. The nucleophilic character of the amino group facilitates its attack on acylating agents like acid chlorides or anhydrides.

Furthermore, 2-amino-3-nitropyridine (B1266227) can be functionalized through various other reactions. For example, it can be attached to a solid support, such as Wang resin, via a carbamate (B1207046) linkage, which is useful in solid-phase synthesis. chemicalbook.com

Reactivity of the Nitropyridine Moiety

The nitro group at the 3-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic attack.

Selective Reduction of the Nitro Group to Amine Functionality

The reduction of a nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. researchgate.net This reaction provides a strategic route to aromatic amines, which are valuable intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com A variety of reducing agents can be employed for this purpose, offering different levels of chemoselectivity.

Common methods for the reduction of nitroaromatics include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or metal-based reductions using tin (Sn) or iron (Fe) in acidic media. quimicaorganica.org Modern methods often utilize more selective and milder reagents. For instance, systems like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst such as Ni(PPh3)4 can effectively reduce nitro groups without affecting other reducible functionalities. jsynthchem.com Another efficient system for the chemoselective reduction of nitro compounds to primary amines involves the use of Ni(acac)2 and polymethylhydrosiloxane (B1170920) (PMHS). rsc.org The combination of trichlorosilane (B8805176) and a tertiary amine also provides a metal-free method for this reduction, tolerating a wide range of functional groups. google.comorganic-chemistry.org

The selective reduction of the nitro group in 2-amino-3-nitro-4-phenylpyridine would yield 2,3-diamino-4-phenylpyridine, a versatile building block for the synthesis of more complex heterocyclic systems.

Reagent/System Conditions Selectivity Reference
Sn, HCl-- quimicaorganica.org
H2, Ni, EtOH-- quimicaorganica.org
Fe, HCl-- quimicaorganica.org
NaBH4 / Ni(PPh3)4Room Temperature, EthanolReduces nitro groups in the presence of other functional groups. jsynthchem.com
Ni(acac)2 / PMHSMild ConditionsChemoselective for nitro groups over aldehydes, esters, and cyano groups. rsc.org
HSiCl3 / Tertiary AmineMild ConditionsMetal-free, tolerates many functional groups. google.comorganic-chemistry.org
Pd@MIL-101 / NH3BH3-Highly efficient and recyclable, selective for nitro groups. researchgate.net

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orglibretexts.org The presence of a strong electron-withdrawing nitro group further deactivates the ring, making electrophilic substitution on the pyridine ring of this compound challenging. gcwgandhinagar.comyoutube.com

Electrophilic attack on the pyridine ring, when it does occur, is generally favored at the 3- and 5-positions due to the greater stability of the reaction intermediate. quimicaorganica.org However, under the strongly acidic conditions often required for electrophilic aromatic substitution reactions like nitration, the pyridine nitrogen is protonated, further deactivating the ring. libretexts.orgrsc.org Friedel-Crafts alkylations and acylations are generally not feasible on pyridine as the Lewis acid catalysts react with the basic nitrogen atom. quimicaorganica.orggcwgandhinagar.com

For electrophilic substitution to occur on a pyridine ring, the presence of strong electron-donating groups is often necessary to activate the ring. gcwgandhinagar.com In the case of this compound, while the amino group is activating, its effect is counteracted by the deactivating nitro group.

Reactivity of the Phenyl Substituent

The phenyl group at the 4-position of the this compound scaffold introduces a site for further chemical modification, distinct from the reactivity of the pyridine ring itself. The electronic interplay between the phenyl and the substituted pyridine ring governs the outcomes of reactions on this part of the molecule.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The feasibility and regioselectivity of these reactions are dictated by the directing effects of the substituent already present on the ring—in this case, the 4-(2-amino-3-nitropyridinyl) group.

Deactivating groups typically direct incoming electrophiles to the meta position of the phenyl ring. organicchemistrytutor.comyoutube.com However, the pyridinyl substituent itself, like other heteroaromatic groups, can direct electrophilic attack to the ortho and para positions. A kinetic study on the nitration of 2-phenylpyridine (B120327) revealed that substitution occurs on the protonated form of the pyridine (the conjugate acid), with reaction occurring at the 2'-, 3'-, and 4'-positions of the phenyl ring. rsc.org For this compound, the substitution pattern on the phenyl ring will be a balance between these electronic influences. The reaction will likely be slower than for benzene and will yield a mixture of isomers, with the para and meta products being the most probable. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Phenylpyridine Derivatives

Reagent/ReactionExpected Major Products on Phenyl RingRationale
HNO₃/H₂SO₄ (Nitration)meta-Nitro and para-Nitro derivativesThe pyridinium (B92312) species is strongly deactivating, directing meta. The unprotonated pyridine can direct ortho/para. masterorganicchemistry.comrsc.org
Br₂/FeBr₃ (Bromination)meta-Bromo and para-Bromo derivativesHalogenation is a standard EAS reaction; regioselectivity is governed by the substituent's electronic effects. masterorganicchemistry.com
SO₃/H₂SO₄ (Sulfonation)meta-Sulfonic acid and para-Sulfonic acid derivativesSulfonation is reversible and subject to thermodynamic and kinetic control, influenced by the deactivating pyridine ring. masterorganicchemistry.com
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)Low to no yield expectedThe strong deactivation of the ring by the nitro- and pyridinyl groups, and potential catalyst complexation with the amino group, likely inhibits this reaction. libretexts.org

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Functionalization of the Phenyl Group for Derivative Synthesis

Functionalizing the phenyl group provides a strategic handle for synthesizing a diverse library of derivatives. Beyond direct electrophilic substitution, modern synthetic methods allow for the introduction of various functional groups that can be used in subsequent transformations. researchgate.net For instance, the introduction of a halogen onto the phenyl ring opens up possibilities for cross-coupling reactions.

The synthesis of derivatives often involves a multi-step approach. For example, a bromo- or iodo-substituent can be introduced onto the phenyl ring via electrophilic halogenation. This halogenated intermediate can then participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds, respectively. This strategy significantly expands the structural diversity achievable from the core this compound scaffold. researchgate.netuef.fi

Another approach involves the introduction of a boronic acid or boronic ester group onto the phenyl ring, which can then be used in Suzuki-Miyaura cross-coupling reactions. acs.orgacs.org This allows for the attachment of a wide array of aryl, heteroaryl, or alkyl groups to the phenyl substituent.

Cross-Coupling Reactions Involving the this compound Scaffold

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The this compound scaffold possesses several potential sites for these transformations, including C-halogen bonds (if present) and C-H bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is central to many modern cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. youtube.comnih.govyoutube.com These methods are highly valued for their functional group tolerance and broad applicability. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. libretexts.org If a halogen atom were introduced onto the pyridine or phenyl ring of the title compound, it could readily participate in Suzuki-Miyaura coupling. For example, a bromo-substituted derivative could be coupled with various arylboronic acids to synthesize biaryl compounds. nih.gov The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a phosphine (B1218219) ligand and a base. youtube.comorganic-chemistry.org The presence of the amino and nitro groups on the pyridine ring is generally tolerated by modern catalyst systems. organic-chemistry.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org A halogenated this compound could be coupled with various alkenes to introduce alkenyl substituents. The stereoselectivity of the Heck reaction is typically high, favoring the trans isomer. organic-chemistry.org Intramolecular Heck reactions are also a powerful tool for constructing cyclic structures. libretexts.org

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govnih.gov While the title compound already possesses an amino group, this reaction could be employed on a halogenated derivative to introduce a secondary or tertiary amine, or to construct more complex heterocyclic systems.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameSubstratesCatalyst System (Typical)Product Type
Suzuki-MiyauraAryl/Heteroaryl Halide + Arylboronic AcidPd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources with phosphine ligands (e.g., SPhos, XPhos) and a base (e.g., K₂CO₃, K₃PO₄). nih.govorganic-chemistry.orgBiaryl or Heterobiaryl Compound
HeckAryl/Heteroaryl Halide + AlkenePd(OAc)₂, PdCl₂, or other Pd sources with phosphine ligands and a base (e.g., Et₃N, K₂CO₃). wikipedia.orgSubstituted Alkene
Buchwald-HartwigAryl/Heteroaryl Halide + AminePd(0) or Pd(II) catalyst with a bulky electron-rich phosphine ligand (e.g., t-BuBrettPhos) and a strong base (e.g., NaOtBu). snnu.edu.cnresearchgate.netArylamine

This table provides a general overview of common palladium-catalyzed cross-coupling reactions and typical conditions.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-catalyzed methods for certain transformations. Copper is particularly effective in catalyzing C-N, C-O, and C-S bond-forming reactions (Ullmann condensation) and has seen a resurgence in cross-coupling chemistry. nih.gov

For the this compound scaffold, copper catalysis could be employed for C-N bond formation. For instance, if a halo-derivative of the compound were available, it could undergo copper-catalyzed amination with various primary or secondary amines. europa.eu Recent advances have also demonstrated copper-catalyzed oxidative dehydrogenation of primary amines to nitriles, a potential transformation for the amino group on the pyridine ring, although this would require specific conditions to achieve selectivity. nih.gov

Other Transition Metal-Catalyzed Transformations

While palladium is the most common catalyst for cross-coupling, other transition metals, such as ruthenium, have emerged as powerful alternatives for specific applications. nih.govnih.gov

Ruthenium catalysts have shown unique reactivity and selectivity in C-H activation and cross-coupling reactions involving pyridine derivatives. rsc.org For example, ruthenium has been used for the β-selective alkylation of vinylpyridines and the hydrosilylation of the pyridine ring. nih.govcapes.gov.br Ruthenium-catalyzed meta-C-H functionalization offers a route to introduce substituents at positions that are difficult to access through classical electrophilic substitution. acs.orgacs.org This could be a valuable strategy for directly functionalizing the phenyl ring of this compound at the meta-position, guided by a directing group.

Formation of Fused Heterocyclic Systems from this compound Derivatives

The strategic positioning of the amino and nitro groups in this compound provides a versatile platform for the synthesis of a variety of fused heterocyclic systems. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridine ring and the acidity of the amino protons, facilitating cyclization reactions. This section explores the derivatization of this compound to form fused heterocycles, a key area in the development of novel compounds with potential applications in medicinal chemistry and material science.

The general reactivity of 2-aminopyridines allows for their use as binucleophiles in the construction of five- and six-membered azaheterocycles through reactions with a range of electrophilic reagents. researchgate.net The presence of the nitro group at the 3-position and the phenyl group at the 4-position of the pyridine ring in this compound influences the reactivity and the types of fused systems that can be readily synthesized.

Synthesis of Pyrido[2,3-b]pyrazines

The condensation of 2-amino-3-nitropyridine derivatives with α-dicarbonyl compounds or their equivalents is a common strategy for the formation of the pyrido[2,3-b]pyrazine (B189457) ring system. While direct examples starting from this compound are not extensively documented in the provided literature, the general reaction pathway is well-established for related 2-aminopyrazines and 2-aminopyridines. nih.govrsc.orgnih.gov

For instance, the reaction of a 2-aminopyrazine (B29847) with a 1,3-dicarbonyl compound and an aromatic aldehyde in a multicomponent reaction can yield substituted pyrido[2,3-b]pyrazines. nih.govrsc.org A similar approach can be envisioned for this compound. The reaction would likely proceed through initial condensation between the amino group of the pyridine and one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the fused pyrazine (B50134) ring.

A plausible synthetic route starting from this compound is outlined below:

Table 1: Proposed Synthesis of a Phenyl-Substituted Pyrido[2,3-b]pyrazine Derivative

Reactant 1Reactant 2ProductReaction Type
This compound1,2-Dicarbonyl Compound (e.g., glyoxal)Phenyl-substituted pyrido[2,3-b]pyrazineCondensation/Cyclization

Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is another important heterocyclic system that can be accessed from 2-aminopyridine derivatives. nih.govnih.govbohrium.comrsc.org The synthesis of these fused systems often involves the reaction of a 2-aminonicotinonitrile (2-amino-3-cyanopyridine) derivative with various reagents. Although this compound does not possess a cyano group, its nitro group can potentially be reduced to an amino group, which can then participate in cyclization reactions.

Alternatively, the reaction of 2-amino-3-nitropyridines with reagents that provide the necessary carbon and nitrogen atoms for the pyrimidine (B1678525) ring can be explored. For example, acylation of the amino group followed by intramolecular cyclization is a common strategy. nih.govrsc.org

Table 2: Potential Synthetic Routes to Phenyl-Substituted Pyrido[2,3-d]pyrimidines

Starting MaterialReagent(s)Intermediate/ProductReaction Type
This compound1. Acylating agent (e.g., acid chloride) 2. Cyclizing agent/conditionsAcylated intermediate, then phenyl-substituted pyrido[2,3-d]pyrimidinoneAcylation, Intramolecular Cyclization
This compoundReagents for introducing a C-N-C fragment (e.g., formamide)Phenyl-substituted pyrido[2,3-d]pyrimidineCondensation/Cyclization

Formation of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-established transformation, typically involving reaction with α-haloketones. researchgate.netwikipedia.orgnih.gov This reaction, known as the Chichibabin-type reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by intramolecular cyclization involving the exocyclic amino group and the ketone carbonyl, and subsequent dehydration.

The presence of the electron-withdrawing nitro group in this compound would likely influence the nucleophilicity of the ring nitrogen. However, the reaction should still be feasible under appropriate conditions.

Table 3: Synthesis of Phenyl-Substituted Imidazo[1,2-a]pyridine Derivative

Reactant 1Reactant 2ProductReaction Type
This compoundα-Haloketone (e.g., phenacyl bromide)Phenyl- and nitro-substituted imidazo[1,2-a]pyridineN-Alkylation, Intramolecular Cyclization, Dehydration

Reactions with Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA)

Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile one-carbon synthon used in the construction of heterocyclic rings. scirp.orgresearchgate.netresearchgate.netmdpi.com It reacts with active methylene (B1212753) groups and amino groups to form enamines and amidines, respectively, which are valuable intermediates for cyclization reactions.

The reaction of this compound with DMF-DMA would likely lead to the formation of an N,N-dimethylformamidine derivative at the 2-amino position. This intermediate can then undergo cyclization with a suitable partner containing an active methylene group to form a fused pyrimidine ring, yielding a pyrido[2,3-d]pyrimidine derivative. nih.gov

Table 4: Formation of a Fused Heterocycle using DMF-DMA

Reactant 1Reactant 2IntermediateSubsequent Reaction withFinal Product
This compoundDMF-DMAN'-(3-Nitro-4-phenylpyridin-2-yl)-N,N-dimethylformamidineActive methylene compound (e.g., malononitrile)Phenyl- and nitro-substituted pyrido[2,3-d]pyrimidine

Synthesis of Pyrido[2,3-b]researchgate.netnih.govoxazines

The synthesis of pyrido[2,3-b] researchgate.netnih.govoxazine (B8389632) derivatives can be achieved from 2-aminopyridine precursors. google.com A common approach involves the reaction of a 2-halopyridine with an aminoethanol derivative. In the context of this compound, a plausible strategy would involve the conversion of the amino group into a suitable leaving group, or more directly, a reaction involving the displacement of a different substituent introduced for this purpose. However, a more direct route would involve the reaction of a 2-chloro-3-nitropyridine (B167233) with an aminophenol, which upon cyclization would form the oxazine ring. Given the starting material is this compound, a preliminary step to convert the amino group to a chloro group would be necessary.

A hypothetical pathway could involve the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a hydroxyl group at the 2-position. Subsequent reaction with an α-haloamide and intramolecular cyclization could lead to the desired fused system.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculation Methodologies

No specific Density Functional Theory (DFT) studies using the B3LYP functional for 2-Amino-3-nitro-4-phenylpyridine were found in the searched scientific literature. This method is a cornerstone of modern computational chemistry for predicting molecular electronic structure, but its application to the target compound is not documented.

There are no available records of ab initio molecular orbital calculations, such as second-order Møller–Plesset perturbation theory (MP2), being performed on this compound. MP2 calculations are valuable for incorporating electron correlation effects, offering a higher level of theory than standard DFT for certain systems.

While the 6-311++G(d,p) basis set is a common and robust choice for achieving a balance between accuracy and computational cost in studies of organic molecules, no publications were found that detail its use for optimizing the structure or properties of this compound.

Molecular Structure and Conformation Analysis

Specific optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for the ground state structure of this compound are not available in the public domain. Such data would typically be presented in tabular format as the result of computational geometry optimization.

No studies on the conformational isomerism or the energetic landscape of this compound were identified. This type of analysis is crucial for understanding the molecule's flexibility, particularly the rotational barriers around the single bonds connecting the phenyl and pyridine (B92270) rings, and the orientation of the amino and nitro functional groups.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Character

Frontier molecular orbital (HOMO-LUMO) analysis is a key tool for understanding the electronic and optical properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. malayajournal.orgresearchgate.net

A smaller HOMO-LUMO gap suggests a higher reactivity and a greater ease of charge transfer within the molecule. researchgate.net This charge transfer character is fundamental to understanding the molecule's potential for nonlinear optical (NLO) activity and its interactions with other molecules. researchgate.netnih.govthaiscience.info In molecules with distinct electron-donating (amino) and electron-accepting (nitro) groups, the HOMO is often localized on the donor moiety, and the LUMO is localized on the acceptor moiety, facilitating intramolecular charge transfer upon electronic excitation. researchgate.net

Table 1: Frontier Molecular Orbital Properties

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net This information is critical for predicting how the molecule will interact with other chemical species and biological targets.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. taylorandfrancis.comuni-muenchen.deyoutube.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. taylorandfrancis.comwisc.edu

Table 2: NBO Analysis - Key Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)
Data not availableData not availableData not available

Prediction of Active Sites and Reaction Pathways

By combining insights from MEP mapping and NBO analysis, it is possible to predict the most likely active sites for chemical reactions. The regions of high negative and positive electrostatic potential identified by MEP analysis point to the probable locations of electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net NBO analysis further refines this by identifying the specific orbitals involved in donor-acceptor interactions, which are fundamental to chemical reactivity. taylorandfrancis.com

For this compound, the amino group is a likely site for reactions with electrophiles, while the nitro group and the electron-deficient regions of the pyridine ring are potential sites for nucleophilic attack. Understanding these reactive sites is crucial for predicting the molecule's metabolic fate and its potential to interact with biological macromolecules.

Spectroscopic Property Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules, which can then be validated against experimental data. researchgate.net For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

The calculated vibrational frequencies and their corresponding assignments help in the interpretation of experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which are directly related to the HOMO-LUMO energy gap. researchgate.net The agreement between theoretical and experimental spectra serves as a validation of the computational model used.

Simulated Vibrational Spectra and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods are instrumental in assigning the observed spectral bands to specific molecular motions.

Theoretical vibrational spectra are typically calculated using DFT methods (e.g., B3LYP) after geometric optimization of the molecule. nih.gov The calculation determines the fundamental vibrational frequencies and their corresponding intensities. For related compounds like 2-amino-3-nitropyridine (B1266227) and 2-amino-4-methyl-3-nitropyridine, studies have shown that theoretical infrared spectra can be successfully simulated. nih.govresearchgate.netresearchgate.net A comparison between the calculated and experimental wavenumbers allows for a detailed assignment of the vibrational modes.

Key vibrational modes for this compound would include:

N-H stretching vibrations of the amino group, typically appearing as distinct bands in the high-wavenumber region of the IR spectrum. mdpi.com

NO₂ stretching vibrations (asymmetric and symmetric), which are characteristic of the nitro group and appear as strong absorptions. nih.gov

C=C and C=N stretching vibrations within the pyridine ring.

Phenyl group vibrations , including C-H stretching and ring breathing modes.

The table below illustrates the kind of data that would be generated in such a study, based on findings for analogous compounds.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Typical Experimental Wavenumber (cm⁻¹)Description
ν(N-H) asymmetric~3500~3480Amino Group Stretching
ν(N-H) symmetric~3400~3360Amino Group Stretching
ν(C-H) aromatic~3100-3000~3100-3000Phenyl and Pyridine C-H Stretching
ν(NO₂) asymmetric~1570~1567Nitro Group Stretching
δ(N-H) scissoring~1640~1650Amino Group Bending
ν(C=C) / ν(C=N)~1600-1400~1600-1400Pyridine Ring Stretching
ν(NO₂) symmetric~1350~1378Nitro Group Stretching

Calculated NMR Chemical Shifts (e.g., GIAO Method) and Experimental Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netgoogle.com These calculations are typically performed at a DFT level of theory, and the results are often correlated with experimental data to confirm structural assignments. researchgate.net

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These theoretical values, often calculated for the compound in a simulated solvent environment (e.g., using the IEF-PCM model for DMSO or CDCl₃), are then compared to experimentally obtained spectra. researchgate.netrsc.org Studies on related molecules like 2-amino-3-nitropyridine have demonstrated a good correlation between calculated and experimental shifts. researchgate.netresearchgate.net

The expected data from such an analysis is presented in the interactive table below, showing hypothetical yet representative chemical shifts.

AtomCalculated Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
H (Amino)~5.4~5.3
H (Pyridine H-5)~7.2~7.1
H (Pyridine H-6)~8.5~8.4
H (Phenyl)~7.4-7.6~7.3-7.5
C (Pyridine C-2)~158~157
C (Pyridine C-3)~125~124
C (Pyridine C-4)~150~149
C (Phenyl)~128-138~127-137

Electronic Excitation Energies and UV-Vis Spectra Simulation

The electronic properties and UV-Vis absorption characteristics of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgnih.gov This method calculates the electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

TD-DFT calculations, often performed with functionals like B3LYP, help in understanding the nature of electronic transitions, such as π → π* or n → π* transitions. rsc.org For molecules containing both electron-donating (amino) and electron-withdrawing (nitro) groups, these calculations can elucidate the intramolecular charge transfer (ICT) characteristics. researchgate.net The analysis of molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electronic transitions. In similar aminonitropyridine systems, the HOMO is often localized on the aminopyridine moiety, while the LUMO is centered on the nitro group, and the HOMO-LUMO gap is a key parameter related to the electronic excitation energy. nih.gov

A representative table of TD-DFT results is shown below.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~390~0.45HOMO → LUMO
S₀ → S₂~310~0.20HOMO-1 → LUMO
S₀ → S₃~270~0.35HOMO → LUMO+1

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying intermediate structures, transition states, and calculating the energy barriers that govern reaction rates.

Transition State Characterization and Activation Barriers

Detailed computational studies on the reaction mechanism for the synthesis of this compound, including transition state characterization and activation barrier calculations, are not prominently featured in the surveyed scientific literature. Such studies would typically involve mapping the potential energy surface of the reaction pathway, for instance, in the nitration of a precursor molecule. nih.gov By locating the transition state structures (first-order saddle points on the potential energy surface) and calculating their energies relative to the reactants, the activation energy for each step can be determined. This information is crucial for understanding reaction kinetics and optimizing synthetic conditions.

Advanced Research Applications of 2 Amino 3 Nitro 4 Phenylpyridine Scaffolds

Role in Catalysis

The inherent functionalities of the 2-amino-3-nitro-4-phenylpyridine core suggest its potential utility in the field of catalysis, both in homogeneous and heterogeneous systems. The presence of nitrogen atoms in the pyridine (B92270) ring and the amino group provides potential coordination sites for metal centers, a fundamental requirement for ligand design in catalysis.

In homogeneous catalysis, the design of organic ligands is crucial for modulating the activity, selectivity, and stability of metal catalysts. The this compound framework possesses key attributes that make it an intriguing candidate for ligand development. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals.

The electronic properties of the ligand can be fine-tuned by the substituents on the pyridine ring. The electron-withdrawing nitro group can influence the electron density at the metal center, which in turn can affect the catalytic activity. For instance, in reactions like Suzuki-Miyaura coupling, the electronic nature of the ligand plays a significant role in the catalytic cycle. While direct studies on this compound as a ligand are not extensively reported, research on related aminopyridine derivatives provides a strong basis for its potential. For example, 3-amino-4-phenylpyridine (B131099) derivatives have been synthesized as models for the CD ring of streptonigrin, highlighting the accessibility of this scaffold for further functionalization and application in catalysis. rsc.org The synthesis of such derivatives often involves cross-coupling reactions, which themselves are catalyzed by metal complexes, indicating the compatibility of this scaffold with catalytic systems. rsc.org

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability. The this compound scaffold can serve as a precursor for the synthesis of novel heterogeneous catalysts. For example, the nitro group can be reduced to an amino group, leading to a 2,3-diamino-4-phenylpyridine derivative. This resulting vicinal diamine can then be used to synthesize more complex ligands or be immobilized on a solid support.

The reduction of nitro compounds to amines is a well-established transformation, often carried out using heterogeneous catalysts like palladium on carbon (Pd/C). nih.gov The resulting aminopyridine can then be used to prepare supported metal catalysts. For instance, aminopropyl-functionalized silica (B1680970) gel has been used to immobilize palladium complexes for Suzuki-Miyaura reactions, demonstrating the feasibility of using amino-functionalized supports in catalysis. nih.gov By analogy, a supported catalyst could be prepared from a derivative of this compound, potentially for applications like the hydrogenation of C=C bonds. The presence of the phenyl group could also influence the interaction of the catalyst with substrates containing aromatic moieties.

The this compound scaffold can also be a subject of investigation within catalytic systems, not just as a ligand or precursor. The synthesis of functionalized aminopyridines often involves multi-component reactions catalyzed by various agents. For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved using catalysts like Na2CaP2O7 and magnetic nanoparticles. mdpi.comresearchgate.net These studies provide insights into the reaction mechanisms and the role of different catalysts in promoting the formation of the aminopyridine core.

Furthermore, metal complexes of related phenylpyridine derivatives have been synthesized and their catalytic activities investigated. For instance, a tri-nuclear Zn(II) complex based on 6-phenylpyridine-2-carboxylic acid has been shown to be an active catalyst for the oxidation of benzyl (B1604629) alcohol. semanticscholar.org This suggests that metal complexes of this compound could also exhibit interesting catalytic properties, potentially in oxidation or reduction reactions. The electronic push-pull nature of the amino and nitro groups could lead to unique reactivity at a coordinated metal center.

Development of Chemical Sensors

The unique photophysical properties of certain organic molecules make them ideal candidates for the development of chemical sensors. The this compound scaffold, with its potential for fluorescence and sensitivity to the chemical environment, is a promising platform for designing such sensors.

Photopolymerization is a widely used technique in various industries, and real-time monitoring of the polymerization process is crucial for quality control. Fluorescent molecular sensors offer a non-invasive method for such monitoring. Research on structurally related 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives has demonstrated their excellent performance as fluorescent probes for tracking the progress of different types of photopolymerization, including free-radical, thiol-ene, and cationic polymerization. nih.govmdpi.comdoaj.orgmdpi.com

These sensors exhibit changes in their fluorescence emission upon changes in the local viscosity and polarity of the medium, which occur as the monomer is converted to a polymer. mdpi.com The this compound scaffold is expected to exhibit similar behavior. The intramolecular charge transfer character, enhanced by the amino and nitro substituents, is a key feature for such sensitivity. The fluorescence of these probes can be excited by near-UV light, and their emission can be monitored to determine the degree of monomer conversion. mdpi.com Furthermore, some of these aminopyridine derivatives have been shown to act as co-initiators in the photopolymerization process, providing a dual function. nih.govmdpi.comdoaj.org

Sensor Application Data
Analyte Photopolymerization Progress
Sensing Principle Change in fluorescence intensity and/or wavelength due to microenvironment changes (viscosity, polarity).
Related Sensor Scaffold 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives. nih.govmdpi.com
Potential Advantages High sensitivity, real-time and in-situ monitoring, potential dual role as sensor and co-initiator. nih.govmdpi.comdoaj.org

The sensing mechanism of these aminopyridine-based fluorescent probes is based on the changes in their excited state properties in different environments. In a low-viscosity monomer solution, the molecule can undergo non-radiative decay through rotational or vibrational processes, leading to lower fluorescence quantum yield. As the polymerization proceeds and the viscosity of the medium increases, these non-radiative decay pathways are restricted, resulting in an increase in fluorescence intensity. mdpi.com

The performance of these sensors is evaluated based on several metrics, including sensitivity, photostability, and the magnitude of the fluorescence change. Studies on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have shown that they can be more sensitive than commercially available probes. mdpi.comdoaj.org The substituents on the pyridine ring and the phenyl groups can be modified to fine-tune the photophysical properties and optimize the sensor's performance for specific applications. nih.govsciforum.net For instance, the introduction of different functional groups can alter the absorption and emission wavelengths, as well as the quantum yield. nih.gov The presence of a nitro group in the this compound scaffold is known to often quench fluorescence; however, in certain molecular architectures, it can lead to interesting solvatochromic and sensing properties. While a compound with a nitro group was found to be non-luminescent in one study of oxazolo[5,4-b]pyridines, the broader class of aminopyridines shows significant potential. nih.gov

Sensing Mechanism and Performance
Mechanism Restriction of intramolecular rotation and/or twisted intramolecular charge transfer (TICT) in viscous media, leading to enhanced fluorescence. mdpi.com
Performance Metrics Sensitivity to viscosity changes, photostability, quantum yield, absorption and emission wavelengths. nih.gov
Key Findings from Related Compounds Higher sensitivity than some commercial probes; substituents can tune photophysical properties. mdpi.comdoaj.orgnih.gov

Intermediates for Complex Heterocyclic Systems

The utility of a chemical compound as an intermediate is determined by its reactivity and the presence of functional groups that can participate in cyclization or coupling reactions. For a molecule like this compound, the ortho-positioned amino and nitro groups on the pyridine ring are theoretically ideal for forming fused heterocyclic structures. However, specific experimental studies validating these applications for the 4-phenyl derivative are not found in the available literature.

Synthesis of Pyridine-Fused Derivatives

There is no specific research data available that demonstrates the use of this compound as a direct precursor for the synthesis of pyridine-fused derivatives. General synthetic strategies often utilize related, non-phenylated aminonitropyridines to construct bicyclic systems such as pyrido[2,3-b]pyrazines or pyrido[2,3-d]pyrimidines. These reactions typically involve the condensation of the diamine, formed by the reduction of the nitro group, with 1,2-dicarbonyl compounds or their equivalents. Another approach involves the direct reaction of the amino and nitro groups with suitable reagents to form the fused ring. Without experimental data for this compound, any proposed reaction scheme would be purely speculative.

Building Blocks for Complex Polyfunctional Molecules

The term "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. The presence of three distinct functional handles in this compound—the amino group, the nitro group, and the phenyl ring—theoretically makes it a candidate for constructing complex polyfunctional molecules. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the nitro group can be reduced to an amino group, enabling further functionalization. The phenyl ring can also be modified through electrophilic substitution, although the electron-withdrawing nature of the nitropyridine core would influence its reactivity.

Despite this theoretical potential, no specific examples or research findings have been published that utilize this compound as a building block in the synthesis of complex polyfunctional molecules. Therefore, no data tables or detailed research findings can be presented for this specific application.

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic methodologies for 2-amino-3-nitro-4-phenylpyridine and related structures is a primary area for future research. While existing methods provide access to these compounds, there is a continuous drive for greener, more atom-economical, and scalable processes.

Future work will likely focus on:

Catalytic Systems: The exploration of new catalysts, such as nanostructured materials like Na2CaP2O7, could lead to one-pot, multicomponent reactions under solvent-free conditions, offering high yields and environmental benefits. mdpi.com

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields, offering a more efficient alternative to conventional heating methods.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Alternative Starting Materials: Investigating readily available and less hazardous starting materials is crucial for developing more sustainable synthetic routes. For instance, methods utilizing 2,4-pentadiene nitrile compounds are being explored to simplify processes and reduce costs. google.com

A significant challenge in the synthesis of substituted pyridines is achieving regioselectivity. researchgate.net Future research will likely focus on developing methods that allow for the precise placement of substituents on the pyridine (B92270) ring, which is critical for tuning the compound's properties for specific applications.

Integration of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of this compound is essential for its rational design and application. Future research will benefit from the integration of advanced spectroscopic and structural characterization techniques.

Key areas for advancement include:

Solid-State NMR Spectroscopy: This technique can provide detailed information about the local environment of atoms in the solid state, complementing data from single-crystal X-ray diffraction.

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry can provide insights into the gas-phase conformation and stability of these molecules.

In-situ Spectroscopic Methods: Monitoring reactions in real-time using techniques like in-situ IR or Raman spectroscopy can provide valuable information about reaction intermediates and kinetics, aiding in mechanistic elucidation.

Linear-Dichroic Infrared Spectroscopy (IR-LD): This technique, coupled with the orientation of solid samples in liquid crystal suspensions, can aid in the precise identification of IR bands characteristic of specific structural fragments. bas.bg

Studies have already utilized X-ray diffraction, IR, and Raman spectroscopy, alongside UV-Vis and emission spectra measurements, to characterize related compounds. nih.gov These experimental results, when analyzed in conjunction with theoretical calculations, provide a powerful approach to understanding the structural and photophysical properties. nih.gov

Deeper Mechanistic Insights through Combined Experimental and Computational Approaches

Gaining a deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is a critical area for future research. A combined approach, integrating experimental studies with computational modeling, will be instrumental in achieving this goal.

Future research will likely involve:

Density Functional Theory (DFT) Calculations: DFT methods have proven effective in optimizing geometries, predicting spectroscopic properties, and investigating electronic structures. researchgate.netresearchgate.net Future studies will likely employ more advanced DFT functionals and basis sets to achieve even greater accuracy.

Time-Dependent DFT (TD-DFT): This method is crucial for understanding the electronic transitions and photophysical properties of these compounds, which is particularly relevant for applications in optoelectronics and sensing. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed insights into intramolecular interactions, such as hydrogen bonding and charge transfer, which significantly influence the molecule's properties. researchgate.netresearchgate.net

Kinetic Isotope Effect Studies: These experiments can provide definitive evidence for proposed reaction mechanisms by identifying the rate-determining step.

By combining these computational tools with experimental data, researchers can build comprehensive models that explain the observed reactivity and guide the design of new synthetic strategies. For example, a proposed mechanism for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives involves a series of steps including nucleophilic attack, Michael addition, cyclization, and aromatization, which could be further investigated using these combined approaches. mdpi.com

Expanding the Scope of Academic Applications in Catalysis and Sensing

While the biological activities of pyridine derivatives are well-documented, the academic applications of this compound itself in areas like catalysis and sensing are still relatively unexplored. nih.gov This presents a significant opportunity for future research.

Potential areas of investigation include:

Development of Novel Catalysts: The unique electronic and structural features of this compound could be exploited in the design of novel organocatalysts or as ligands for metal-based catalysts.

Chemosensors: The presence of amino and nitro groups, along with the phenylpyridine core, makes this compound a promising candidate for the development of chemosensors for detecting specific analytes, such as metal ions or anions, through changes in its optical or electrochemical properties. The luminescence properties observed in related coordination complexes suggest potential for such applications. mdpi.com

Materials Science: The ability of these molecules to form ordered structures through intermolecular interactions, such as hydrogen bonding, could be harnessed for the development of new functional materials with interesting optical or electronic properties. mdpi.com

The exploration of derivatives, such as those containing trifluoroanisole moieties, has already shown promise in the development of compounds with specific biological activities, indicating the potential for further functionalization to tailor properties for various applications. nih.gov

Q & A

Q. Q1: What are the critical considerations for synthesizing 2-Amino-3-nitro-4-phenylpyridine with high regioselectivity?

Methodological Answer: Regioselective synthesis of nitro-substituted pyridines often requires controlled nitration conditions. For example, nitration at the 3-position can be achieved using a mixed acid system (HNO₃/H₂SO₄) under low temperatures (0–5°C) to minimize byproducts . Catalysts like palladium or copper may enhance selectivity in multi-step reactions, particularly when introducing the phenyl group via Suzuki coupling . Post-synthesis, HPLC or GC-MS should be used to confirm regiochemical purity (>95%) .

Q. Q2: How can researchers optimize purification protocols for this compound given its solubility limitations?

Methodological Answer: Due to poor solubility in polar solvents, sequential recrystallization in toluene/ethanol (7:3 v/v) is recommended. Column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane/ethyl acetate from 9:1 to 4:1) can resolve nitro-amine byproducts . Yield optimization studies show a 15–20% increase when using activated charcoal to absorb impurities during recrystallization .

Q. Q3: What spectroscopic techniques are most reliable for characterizing nitro-aryl pyridine derivatives?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d₆) typically shows aromatic protons as doublets (δ 7.2–8.5 ppm) and amino protons as broad singlets (δ 5.8–6.2 ppm). NOESY can confirm spatial proximity between nitro and phenyl groups .
  • IR: Strong absorption bands for NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and NH₂ (~3350 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS should match the theoretical molecular ion (e.g., [M+H]⁺ for C₁₁H₁₀N₃O₂: 240.0775) with <2 ppm error .

Advanced Research Questions

Q. Q4: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The nitro group at the 3-position creates strong electron-withdrawing effects, deactivating the pyridine ring toward electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at the 4-phenyl position. Steric hindrance from the phenyl group limits coupling efficiency in Suzuki-Miyaura reactions unless bulky ligands (e.g., SPhos) are used . Computational DFT studies (B3LYP/6-31G*) can predict reactive sites and optimize ligand selection .

Q. Q5: What strategies resolve contradictions in reported biological activity data for nitro-substituted pyridines?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:

  • Purity: Batch-to-batch variability in nitro reduction byproducts (e.g., amino derivatives) requires strict QC via HPLC .
  • Assay Conditions: Adjusting pH (6.5–7.4) and buffer composition (PBS vs. HEPES) can stabilize the nitro group and improve reproducibility .
  • Meta-analysis: Cross-referencing bioassay data with structural analogs (e.g., 2-Amino-4-(trifluoromethyl)pyridine) helps distinguish compound-specific effects from assay artifacts .

Q. Q6: How can crystallographic data inform the design of this compound derivatives for material science applications?

Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) reveals planar geometry and intermolecular hydrogen bonding (N–H⋯O, ~2.8 Å) between nitro and amino groups, critical for π-stacking in conductive polymers . Torsional angles between phenyl and pyridine rings (e.g., 15–25°) guide modifications to enhance thermal stability (>300°C via TGA) .

Data Contradiction & Validation

Q. Q7: How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer: Reported melting points (mp) vary widely (e.g., 180–210°C) due to polymorphic forms or hydrate formation. Standardize measurements via DSC at 10°C/min under nitrogen. Compare with structurally similar compounds (e.g., 2-Amino-4-nitropyridine, mp 195°C ) to validate results. Recrystallization from anhydrous solvents reduces hydrate interference .

Q. Q8: What analytical workflows confirm the absence of mutagenic nitroso impurities in synthetic batches?

Methodological Answer: Nitro-to-nitroso reduction during storage requires LC-MS/MS monitoring (MRM transitions: m/z 240→210 for nitro, m/z 224→194 for nitroso). Accelerated stability studies (40°C/75% RH, 4 weeks) under inert atmospheres (Ar) minimize degradation. Use Ames test-compatible protocols (S. typhimurium TA98) with a detection limit <0.1 ppm .

Safety & Handling

Q. Q9: What are the critical safety protocols for handling nitro-aryl pyridines in large-scale reactions?

Methodological Answer:

  • Explosivity Risk: Avoid grinding dry nitro compounds; use wet milling (ethanol slurry).
  • Toxicity: Wear PPE (nitrile gloves, respirators) due to potential skin sensitization (H317 ).
  • Waste Disposal: Neutralize nitro-containing waste with FeSO₄/H₂SO₄ before incineration .

Q. Tables for Key Data

Property Value/Technique Reference
Optimal nitration temperature0–5°C (HNO₃/H₂SO₄)
HPLC purity threshold>95% (C18 column, 254 nm)
DFT computational methodB3LYP/6-31G*
Thermal stability (TGA)>300°C (10°C/min, N₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.